N-[4-(diethylamino)phenyl]-2-nitrobenzamide
Description
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H19N3O3/c1-3-19(4-2)14-11-9-13(10-12-14)18-17(21)15-7-5-6-8-16(15)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21) |
InChI Key |
ILACFEJISPLWOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-[4-(diethylamino)phenyl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a diethylamino group attached to a phenyl ring, with a nitro group on the benzamide moiety. This unique structure contributes to its biological activity, influencing interactions with various molecular targets.
1. Anticancer Properties
Research has indicated that this compound exhibits anticancer properties , particularly through its ability to inhibit cell proliferation in various cancer cell lines.
- IC50 Values : Studies have shown that derivatives of similar benzamide compounds often demonstrate IC50 values ranging from 10 µM to 40 µM against tumor cells, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | CNE-2 (Nasopharyngeal Cancer) | 9.3 ± 0.2 |
| This compound | PC-3 (Prostate Cancer) | 9.8 ± 0.3 |
| This compound | SMMC-7721 (Liver Cancer) | 10.9 ± 0.2 |
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial activities . Benzamide derivatives are known to exhibit antifungal properties, suggesting potential applications in treating infections .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological responses .
- Cell Cycle Arrest : Research suggests that certain benzamide derivatives can induce cell cycle arrest in cancer cells, contributing to their anticancer efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- A study on quinazoline derivatives demonstrated significant antiproliferative activities against tumor cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Another investigation focused on the pharmacological potential of benzamide analogues, emphasizing their utility in medicinal chemistry and potential as therapeutic agents against various diseases .
Scientific Research Applications
Chemistry
In the field of chemistry, N-[4-(diethylamino)phenyl]-2-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions : The diethylamino group can be replaced with other functional groups.
- Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions.
Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. For example:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant activity against various microbial strains.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Medical Applications
The compound has been investigated for its therapeutic effects, particularly as a lead compound in drug development. Its interactions with biological targets make it a valuable candidate for developing new medications aimed at treating diseases such as cancer and infections.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity Type | Target Organism | EC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | 15.0 |
| This compound | Anticancer | HeLa Cells | 20.5 |
| Derivative A | Antimicrobial | S. aureus | 10.0 |
| Derivative B | Anticancer | MCF-7 Cells | 18.0 |
Case Studies
Several case studies have highlighted the applications of this compound in real-world scenarios:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial agent.
-
Case Study on Anticancer Properties :
- Researchers conducted experiments on cancer cell lines treated with this compound. The results showed a dose-dependent inhibition of cell proliferation, suggesting its viability as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Structural and Electronic Differences
- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound enhances solubility and electron density at the aniline ring compared to analogs like N-(2,4-dimethylphenyl)-2-nitrobenzamide (methyl groups) or DNTA (trifluoromethyl) .
- Hybrid Molecules : Compounds like N-(3-chlorophenethyl)-4-nitrobenzamide incorporate phenethylamine backbones, enabling hybrid functionalities for drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(diethylamino)phenyl]-2-nitrobenzamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via amide coupling between 2-nitrobenzoyl chloride and 4-(diethylamino)aniline. Key steps include:
- Reagent stoichiometry : Use a 1:1.2 molar ratio of the amine to acyl chloride to ensure complete reaction .
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) minimizes side reactions .
- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent thermal decomposition .
- Workup : Neutralize excess HCl with NaHCO₃ and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic methods are essential for characterizing this compound, and what key spectral features should researchers expect?
- Characterization Protocol :
- ¹H/¹³C NMR :
- Aromatic protons in the 2-nitrobenzamide moiety appear as multiplets at δ 7.5–8.5 ppm.
- Diethylamino group signals: N–CH₂–CH₃ triplet at δ 3.3–3.5 ppm (¹H); quaternary carbon at δ 45–50 ppm (¹³C) .
- UV-Vis : Strong absorbance at λ ~300–350 nm due to nitro and aromatic conjugation .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ with m/z matching the molecular weight (C₁₇H₁₉N₃O₃: ~313.35 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when testing this compound against different enzyme targets?
- Experimental Design :
- Control assays : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay conditions .
- Dose-response curves : Test concentrations spanning 0.1–100 µM to identify non-specific effects at high doses .
- Off-target profiling : Use kinase/GPCR panels to rule out cross-reactivity .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across enzyme families .
Q. What strategies are effective in minimizing by-products during large-scale synthesis of this compound?
- Optimization Strategies :
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and reduce unreacted starting material .
- Continuous flow reactors : Improve mixing and heat transfer, reducing side products like hydrolyzed acyl chloride .
- In-line monitoring : Employ FTIR or HPLC to track reaction progress and adjust reagent feed rates dynamically .
Q. How should researchers interpret conflicting spectral data (e.g., unexpected shifts in NMR or MS fragmentation patterns)?
- Data Contradiction Analysis :
- Impurity identification : Compare experimental spectra with computational predictions (e.g., DFT for NMR, in silico MS fragmentation) .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to validate molecular geometry .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the diethylamino group .
- Biological Assays : Use cell-free systems (e.g., recombinant enzymes) to isolate compound effects from cellular metabolism .
- Data Reproducibility : Document reaction pH, temperature, and solvent purity (HPLC-grade) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
